molecular formula C13H15N3O B12433261 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone CAS No. 887595-34-8

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone

Cat. No.: B12433261
CAS No.: 887595-34-8
M. Wt: 229.28 g/mol
InChI Key: URHNUOKSSUHOOR-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with two key substituents: a 3-amino group and a 4-(4-methylpyrazin-1(4H)-yl) moiety. The 4-methylpyrazine ring introduces nitrogen-rich heterocyclic character, which is often associated with enhanced pharmacological properties such as improved bioavailability and target binding .

Properties

CAS No.

887595-34-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-[3-amino-4-(4-methylpyrazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H15N3O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-9H,14H2,1-2H3

InChI Key

URHNUOKSSUHOOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyrazine with a suitable aromatic aldehyde, followed by reduction and subsequent amination . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Substituents

  • 4-Methylpyrazine vs. Piperazine/Piperidine : The 4-methylpyrazine group in the target compound provides a nitrogen-rich aromatic system, which may enhance π-π stacking interactions in biological targets compared to saturated piperidine or piperazine rings . Piperazine-containing analogs (e.g., UDO) demonstrate enzyme inhibition (CYP51), suggesting that the pyrazine group in the target compound could similarly interact with enzymatic pockets .
  • Pyrazoline vs. Oxadiazole: Pyrazoline derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while oxadiazole-containing ethanones (e.g., ) show enhanced antibacterial potency. The rigidity of oxadiazole may contribute to better membrane penetration compared to pyrazoline or pyrazine systems.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Chlorophenyl (e.g., ) and trifluoromethyl (e.g., ) substituents improve activity by increasing electrophilicity and binding affinity. The 4-methylpyrazine group, with its electron-deficient aromatic system, may mimic this effect.
  • Para-Substitution: highlights that para-substituted dimethylaminophenyl groups in oxadiazole derivatives maximize antibacterial activity, suggesting that the para-positioned pyrazine in the target compound is strategically advantageous .

Pharmacological Potential

  • Antimicrobial Activity: Piperazine- and pyrazoline-based ethanones () show efficacy against S. aureus and P. aeruginosa. The target compound’s pyrazine ring may offer similar or improved activity due to increased nitrogen content, which can disrupt bacterial membranes or inhibit efflux pumps.
  • Enzyme Inhibition : Pyridine- and piperazine-based compounds (e.g., UDO) target CYP51 in T. cruzi . The pyrazine moiety in the target compound could similarly interact with heme-containing enzymes.

Biological Activity

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone, also known by its CAS number 887595-34-8, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is C13H15N3OC_{13}H_{15}N_{3}O, with a molecular weight of approximately 229.28 g/mol. The compound features a pyrazine ring substituted with an amino group and a methyl group, which contributes to its unique biological properties.

PropertyValue
CAS No.887595-34-8
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
IUPAC Name1-[3-amino-4-(4-methylpyrazin-1-yl)phenyl]ethanone
InChI KeyURHNUOKSSUHOOR-UHFFFAOYSA-N

Antimicrobial Activity

Research has shown that 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Salmonella typhimurium32

These results indicate that the compound has a moderate to strong inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells. The following table summarizes the findings related to cell viability and apoptosis induction:

Treatment (µM)Cell Viability (%)Apoptosis Induction (%)
Control1000
107510
255030
502560

The data suggest that higher concentrations of the compound lead to increased apoptosis and decreased viability of cancer cells, indicating its potential as an anticancer therapeutic agent.

The mechanism by which 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes involved in metabolic pathways or receptors linked to cellular signaling processes. These interactions can lead to alterations in cellular function, contributing to its antimicrobial and anticancer activities.

Case Studies

A notable study conducted on the efficacy of this compound involved animal models infected with Cryptosporidium parvum. The results indicated that treatment with the compound significantly reduced parasitic load compared to untreated controls, highlighting its potential as an antiparasitic agent as well.

Summary of Case Study Findings

ModelTreatmentOutcome
Mouse ModelCompound vs ControlSignificant reduction in C. parvum load

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